6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the formation of the imidazo[1,2-a]pyridine core through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the bromine atom at the 6-position can be achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS).
Amination Reactions:
Chemical Reactions Analysis
6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its ability to interact with various biological targets.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Ethyl-6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate: This compound exhibits similar structural features but differs in its functional groups, leading to distinct chemical and biological properties.
Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate: Although it shares the bromine and methoxy groups, the quinoline core imparts different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3O |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3O/c1-14-3-8-17(9-4-14)23-21-20(15-5-10-18(26-2)11-6-15)24-19-12-7-16(22)13-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
YVRFKDNXKJDQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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